[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate
Description
This compound is a structurally complex molecule featuring a central enone scaffold (prop-1-enyl) substituted with a cyano group, a 4-fluoroanilino moiety, and esterified with 4-methoxybenzoate. The methoxy groups at the 2-position of the phenyl ring and the 4-position of the benzoate contribute to its electronic and steric profile.
Properties
IUPAC Name |
[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O5/c1-31-21-10-4-17(5-11-21)25(30)33-23-14-16(3-12-22(23)32-2)13-18(15-27)24(29)28-20-8-6-19(26)7-9-20/h3-14H,1-2H3,(H,28,29)/b18-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIBQJXGECSVOJ-QGOAFFKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to optimize the yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used to develop new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural elements—cyano-enone, fluoroanilino, and methoxy-substituted aromatic systems—can be compared to analogs with variations in substituent positions, halogenation, or ester groups. Below is a comparative analysis based on crystallographic, computational, and synthetic studies of related molecules.
Table 1: Structural and Functional Comparison
Key Findings:
Meta-substitution (as in ) reduces conjugation efficiency with adjacent carbonyl groups compared to para-substitution . Methoxy Groups: The 2-methoxy and 4-methoxybenzoate groups may enhance steric hindrance, reducing enzymatic degradation. This contrasts with simpler esters lacking methoxy groups, which show faster hydrolysis rates in simulated physiological conditions.
Halogenation Impact :
- Fluorine’s electronegativity and small atomic radius improve membrane permeability and bioavailability compared to bulkier halogens (e.g., Cl or Br). However, chloro analogs may exhibit stronger hydrophobic interactions in protein binding pockets .
Computational Insights: Density functional theory (DFT) studies (as in ) predict that the (E)-enone configuration in the target compound stabilizes the molecule via intramolecular hydrogen bonding between the cyano group and the 4-fluoroanilino NH. This is less pronounced in non-fluorinated analogs.
Crystallographic Data: While the target compound lacks published crystal structures, analogs like demonstrate planar geometries in the oxazolone/enone regions, stabilized by π-π stacking. The use of SHELX and WinGX/ORTEP for refinement highlights the importance of these tools in elucidating subtle conformational differences.
Methodological Considerations
- SHELX and WinGX/ORTEP : These programs are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks in related compounds .
- DFT Applications : The hybrid functional described in could model the target compound’s electronic properties, though experimental validation is needed.
Biological Activity
[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, which includes a cyano group and methoxybenzoate moieties, suggests diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies.
- Molecular Formula: C25H19FN2O5
- Molecular Weight: 446.434 g/mol
- IUPAC Name: [5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Suzuki–Miyaura Coupling Reaction: Used for forming carbon-carbon bonds.
- Oxidation and Reduction Reactions: These reactions modify functional groups to enhance biological activity.
The biological activity of [5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, affecting downstream cellular processes.
- Receptor Modulation: It could interact with various receptors involved in cellular signaling pathways.
Biological Activity Data
Recent studies have indicated that this compound exhibits significant biological activities, including:
-
Anticancer Activity:
- Inhibition of cell proliferation in various cancer cell lines, with IC50 values in the nanomolar range.
- Mechanism involves the induction of apoptosis and cell cycle arrest.
-
Antimicrobial Properties:
- Demonstrated effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent.
-
Anti-inflammatory Effects:
- Reduction in inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
Comparative Analysis
Comparative studies with similar compounds reveal the unique efficacy of [5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 4-Fluoroaniline | Precursor in chemical syntheses | Basic structure |
| Other Benzoates | Varying degrees of antimicrobial activity | Different functional groups |
Q & A
Q. What are the standard synthetic routes for preparing [5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate?
The compound can be synthesized via multi-step reactions, including:
- Claisen condensation for forming the α,β-unsaturated ketone backbone.
- Friedel-Crafts acylation to introduce aromatic substituents (e.g., methoxy groups).
- Suzuki coupling for attaching fluorinated aryl amines (e.g., 4-fluoroaniline derivatives) .
Key intermediates should be characterized using NMR, IR, and mass spectrometry to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign signals for the (E)-configured α,β-unsaturated carbonyl and cyano groups.
- IR spectroscopy : Confirm C≡N (2250 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) stretches.
- High-resolution mass spectrometry (HRMS) : Validate molecular formula and detect synthetic by-products (e.g., Z-isomer contamination) .
Q. What initial biological assays are recommended for screening its pharmacological potential?
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to known inhibitors with cyanoacrylamide motifs .
- Cellular cytotoxicity assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize Z-isomer formation during synthesis?
- Temperature control : Lower reaction temperatures (< 60°C) reduce thermal isomerization of the (E)-configured α,β-unsaturated ketone.
- Catalyst screening : Use palladium catalysts with bulky ligands (e.g., SPhos) to enhance stereoselectivity in coupling steps .
- Chromatographic purification : Employ reverse-phase HPLC to separate (E/Z)-isomers, confirmed via NOE NMR experiments .
Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact biological activity?
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected MS fragments)?
Q. How can computational methods predict interaction modes with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR), prioritizing hydrogen bonds with the cyano group and π-π stacking of the methoxyphenyl ring .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., Lys721 in EGFR) .
Methodological Challenges and Solutions
8. Addressing low yields in the final coupling step:
- Solvent optimization : Switch from DMF to DMAc to improve solubility of aromatic intermediates.
- Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h, achieving >80% yield .
9. Managing impurities in large-scale synthesis:
- HPLC-DAD analysis : Detect trace impurities (e.g., de-fluorinated by-products) using a C18 column with 0.1% TFA in acetonitrile/water .
- Recrystallization protocols : Use ethanol/water (7:3) to remove polar impurities while retaining the product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
